1-(3-Ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one 1-(3-Ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one Cdc2-like kinase (Clk), among a number of other kinases, phosphorylates serine/arginine-rich proteins which play a role in alternative splicing of pre-mRNA. The Clk family consists of four members, which include Clk1/Sty and Clk2-4. TG003 is a novel benzothiazole compound that demonstrates potent inhibition of Clk1/Sty and Clk4 with IC50 values of 20 and 15 nM, respectively. TG003 exhibits considerably weaker inhibition of Clk2 and Clk3 (IC50 = 200 nM and >10 μM, respectively). Through suppression of Clk-mediated phosphorylation, TG003 inhibits SF2/ASF-dependent splicing of β-globin pre-mRNA at 1 μM in vitro. At 10 μM, TG003 rescues the embryonic defects induced by excessive Clk activity in Xenopus.
Brand Name: Vulcanchem
CAS No.: 300801-52-9
VCID: VC0120241
InChI: InChI=1S/C13H15NO2S/c1-4-14-11-8-10(16-3)5-6-12(11)17-13(14)7-9(2)15/h5-8H,4H2,1-3H3
SMILES: CCN1C2=C(C=CC(=C2)OC)SC1=CC(=O)C
Molecular Formula: C₁₃H₁₅NO₂S
Molecular Weight: 249.33 g/mol

1-(3-Ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one

CAS No.: 300801-52-9

Reference Standards

VCID: VC0120241

Molecular Formula: C₁₃H₁₅NO₂S

Molecular Weight: 249.33 g/mol

1-(3-Ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one - 300801-52-9

CAS No. 300801-52-9
Product Name 1-(3-Ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one
Molecular Formula C₁₃H₁₅NO₂S
Molecular Weight 249.33 g/mol
IUPAC Name 1-(3-ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one
Standard InChI InChI=1S/C13H15NO2S/c1-4-14-11-8-10(16-3)5-6-12(11)17-13(14)7-9(2)15/h5-8H,4H2,1-3H3
Standard InChIKey BGVLELSCIHASRV-UHFFFAOYSA-N
SMILES CCN1C2=C(C=CC(=C2)OC)SC1=CC(=O)C
Canonical SMILES CCN1C2=C(C=CC(=C2)OC)SC1=CC(=O)C
Appearance Assay:≥95%A crystalline solid
Description Cdc2-like kinase (Clk), among a number of other kinases, phosphorylates serine/arginine-rich proteins which play a role in alternative splicing of pre-mRNA. The Clk family consists of four members, which include Clk1/Sty and Clk2-4. TG003 is a novel benzothiazole compound that demonstrates potent inhibition of Clk1/Sty and Clk4 with IC50 values of 20 and 15 nM, respectively. TG003 exhibits considerably weaker inhibition of Clk2 and Clk3 (IC50 = 200 nM and >10 μM, respectively). Through suppression of Clk-mediated phosphorylation, TG003 inhibits SF2/ASF-dependent splicing of β-globin pre-mRNA at 1 μM in vitro. At 10 μM, TG003 rescues the embryonic defects induced by excessive Clk activity in Xenopus.
Synonyms TG-003;
PubChem Compound 647991
Last Modified Nov 11 2021
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